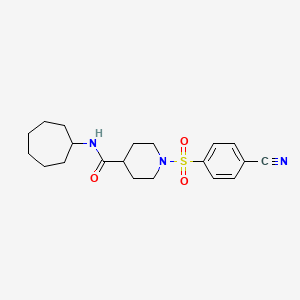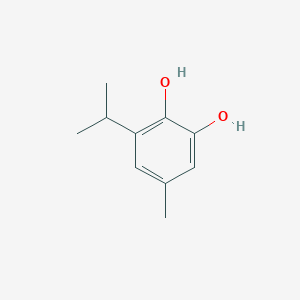
5-Methyl-3-(propan-2-yl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(propan-2-yl)benzene-1,2-diol, also known as thymol, is a naturally occurring monoterpenoid phenol derivative of cymene. It is found in the oil of thyme and other plants. This compound is known for its antiseptic properties and has a pleasant aromatic odor.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(propan-2-yl)benzene-1,2-diol can be achieved through several methods. One common synthetic route involves the alkylation of m-cresol (3-methylphenol) with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone.
Industrial Production Methods
Industrial production of thymol often involves the extraction from thyme oil, where it is present in significant quantities. The oil is subjected to steam distillation, followed by purification processes such as crystallization or chromatography to isolate thymol.
化学反応の分析
Types of Reactions
5-Methyl-3-(propan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: Thymol can be oxidized to thymohydroquinone using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to dihydrothymol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Thymohydroquinone.
Reduction: Dihydrothymol.
Substitution: Brominated thymol derivatives.
科学的研究の応用
5-Methyl-3-(propan-2-yl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating infections and as an antiseptic.
Industry: Utilized in the manufacture of perfumes, cosmetics, and food flavorings due to its aromatic properties.
作用機序
The mechanism by which 5-Methyl-3-(propan-2-yl)benzene-1,2-diol exerts its effects involves disrupting the cell membranes of microorganisms. It interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. This compound targets various molecular pathways, including those involved in microbial respiration and enzyme activity.
類似化合物との比較
Similar Compounds
Carvacrol: Another monoterpenoid phenol with similar antimicrobial properties.
Eugenol: Found in clove oil, also known for its antiseptic and analgesic properties.
Menthol: A monoterpenoid with cooling and soothing effects.
Uniqueness
5-Methyl-3-(propan-2-yl)benzene-1,2-diol is unique due to its dual hydroxyl groups, which enhance its solubility and reactivity compared to other monoterpenoids. Its pleasant aroma and strong antiseptic properties make it particularly valuable in both medicinal and industrial applications.
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
5-methyl-3-propan-2-ylbenzene-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-6(2)8-4-7(3)5-9(11)10(8)12/h4-6,11-12H,1-3H3 |
InChIキー |
HCPUROQJUSURGE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)O)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,5R,6R)-6-{2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13579492.png)




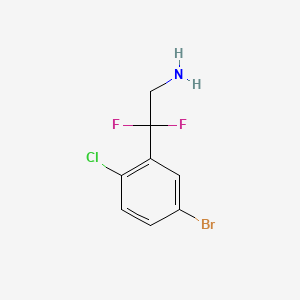

![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)

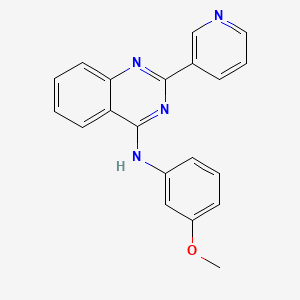

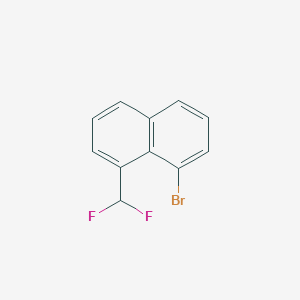
![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)
